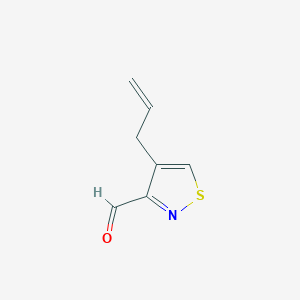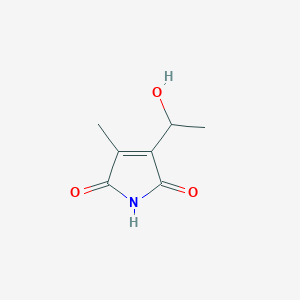
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1H-pyrrole-2,5-dione with ethylene oxide in the presence of a base, which leads to the formation of the hydroxyethyl derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(1-oxoethyl)-4-methyl-1H-pyrrole-2,5-dione.
Reduction: The compound can be reduced to form this compound alcohol derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 3-(1-oxoethyl)-4-methyl-1H-pyrrole-2,5-dione
Reduction: Alcohol derivatives of this compound
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Hydroxyethyl)-4-methyl-1H-imidazole-2,5-dione
- 3-(1-Hydroxyethyl)-4-methyl-1H-pyrrolidine-2,5-dione
Uniqueness
3-(1-Hydroxyethyl)-4-methyl-1H-pyrrole-2,5-dione is unique due to its specific pyrrole ring structure and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H9NO3/c1-3-5(4(2)9)7(11)8-6(3)10/h4,9H,1-2H3,(H,8,10,11) |
InChI Key |
MUGQYPQKEFPRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


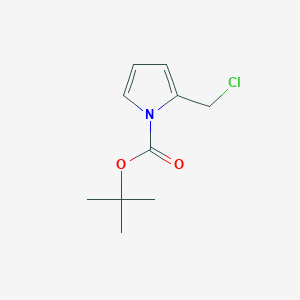
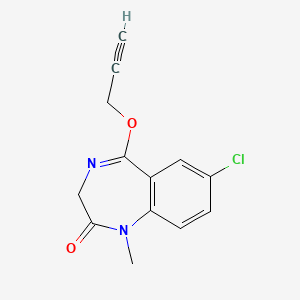

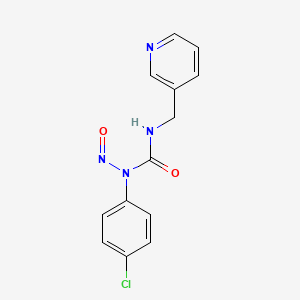
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
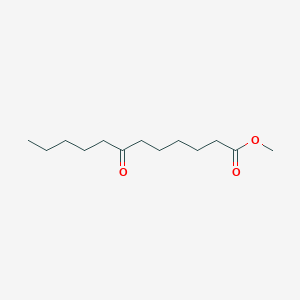
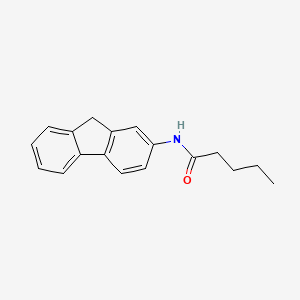
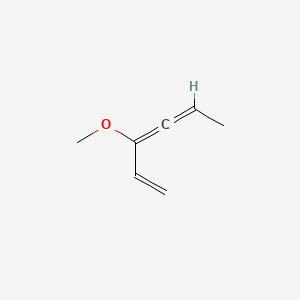
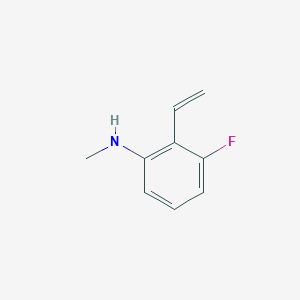
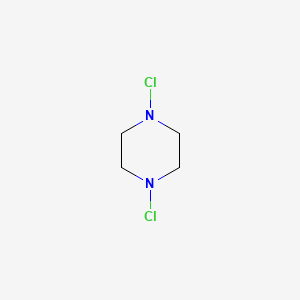
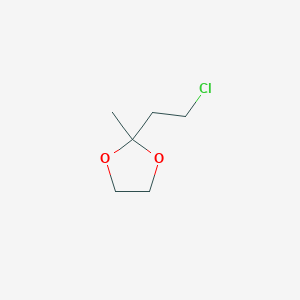

![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
